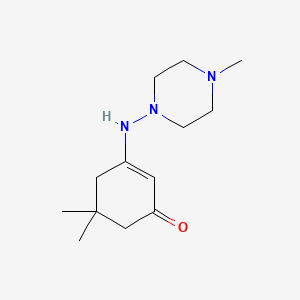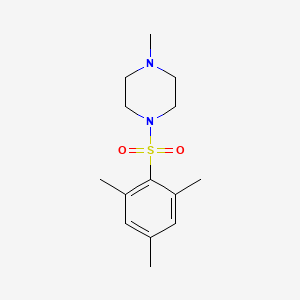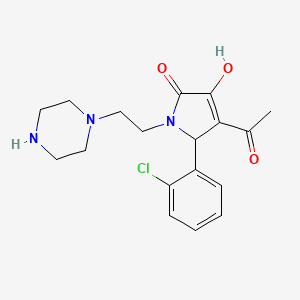
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- is a chemical compound with the molecular formula C14H24N2O It is known for its unique structure, which includes a cyclohexenone ring substituted with a dimethyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with 4-methylpiperazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexenone, 5,5-dimethyl-: This compound shares a similar cyclohexenone structure but lacks the piperazine moiety.
5,5-Dimethyl-1,3-cyclohexanedione: Another related compound with a similar cyclohexane ring but different functional groups.
Uniqueness
The uniqueness of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- lies in its combination of a cyclohexenone ring with a piperazine moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,5-dimethyl-3-[(4-methylpiperazin-1-yl)amino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2)9-11(8-12(17)10-13)14-16-6-4-15(3)5-7-16/h8,14H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKINDTVJWNSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-amino-N-(2-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}ethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5943388.png)
![(1S*,6R*)-9-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5943392.png)
![2-(3-methyl-4-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5943393.png)
![4-[6-(2-fluoro-5-methylphenyl)pyrimidin-4-yl]morpholine](/img/structure/B5943394.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B5943413.png)
![3-{[4-(3-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-5-chloropyridin-2(1H)-one](/img/structure/B5943419.png)
![1-(3-methylbutanoyl)-N-[1-methyl-2-(4-methylphenyl)ethyl]piperidin-4-amine](/img/structure/B5943423.png)
![4-bromo-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5943426.png)


![N-methyl-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B5943446.png)
![Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B5943453.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5943467.png)
![1-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]prolinamide](/img/structure/B5943472.png)
